molecular formula C18H14N4O4 B11520526 5-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

5-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11520526
M. Wt: 350.3 g/mol
InChI Key: PTSVWYROZUUAET-UHFFFAOYSA-N
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Description

5-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a nitro group, a pyrazole ring, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 1,3,5-trimethyl-1H-pyrazole with appropriate nitrating agents under controlled conditions.

    Construction of the Isoquinoline Core: The isoquinoline core is often constructed via cyclization reactions involving aromatic precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the isoquinoline core.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the nitro group or within the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted isoquinoline or pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be investigated for its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

Due to its structural features, the compound may exhibit pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Research in medicinal chemistry focuses on optimizing these properties for therapeutic use.

Industry

In materials science, the compound can be used in the development of advanced materials, such as organic semiconductors or dyes. Its electronic properties and stability make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism by which 5-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-isoquinoline-1,3(2H)-dione: Similar structure but with variations in the isoquinoline core.

    2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the nitro group, affecting its reactivity and applications.

    5-amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

The presence of the nitro group in 5-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione imparts unique electronic and steric properties, influencing its reactivity and potential applications. This compound’s specific combination of functional groups and structural features distinguishes it from similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

5-nitro-2-(1,3,5-trimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H14N4O4/c1-9-16(10(2)20(3)19-9)21-17(23)13-6-4-5-11-7-12(22(25)26)8-14(15(11)13)18(21)24/h4-8H,1-3H3

InChI Key

PTSVWYROZUUAET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-]

Origin of Product

United States

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